Anticancer Potency: 5-Nitro-3-(trifluoromethyl)-1H-indazole vs. Other Indazole Derivatives
In a direct study evaluating the growth inhibition of human breast cancer MCF-7 cells, the target compound 5-Nitro-3-(trifluoromethyl)-1H-indazole demonstrated an IC50 value of 25 µM . This data provides a quantitative baseline for its cytotoxic activity, which can be compared to other indazole derivatives. For instance, many unsubstituted or mono-substituted indazoles show no significant activity or require >100 µM concentrations to achieve similar effects in related cancer cell line panels. While a direct head-to-head comparison in the same assay is not available for all analogs, this specific IC50 value confirms its cytotoxic potential, which is distinct from non-nitro or non-trifluoromethyl indazoles that often lack such potency.
| Evidence Dimension | Cytotoxicity (IC50 against MCF-7 human breast cancer cells) |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | Unsubstituted indazole or 3-(trifluoromethyl)-1H-indazole (no 5-nitro group): generally >100 µM or inactive in similar cancer cell line screens [Class-level inference] |
| Quantified Difference | ~4-fold or greater increase in potency compared to non-nitro analogs |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
Quantifies the compound's standalone cytotoxic potency, justifying its selection over simpler indazoles for cancer research applications.
